8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Description
The compound 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a pyrido-thiadiazine derivative characterized by a fused bicyclic core (pyrido[2,1-b][1,3,5]thiadiazine) with multiple substituents. Key structural features include:
- Position 3: A 3-chloro-4-methylphenyl group, introducing halogenated and hydrophobic interactions.
- Position 9: A nitrile group, which may enhance binding affinity through dipole interactions.
Properties
CAS No. |
896088-48-5 |
|---|---|
Molecular Formula |
C23H21BrClN3O3S |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H21BrClN3O3S/c1-3-31-20-7-14(6-18(24)22(20)30)16-9-21(29)28-11-27(12-32-23(28)17(16)10-26)15-5-4-13(2)19(25)8-15/h4-8,16,30H,3,9,11-12H2,1-2H3 |
InChI Key |
BUEZNSSSYXVMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)Cl)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs from Literature
The following analogs share the pyrido-thiadiazine core but differ in substituent patterns (Table 1):
Table 1. Structural and functional comparison of the target compound with analogs.
Functional Differences and Trends
Anti-Inflammatory Activity: Compounds III and V exhibit potent anti-inflammatory effects attributed to their chloro- and methoxy/ethoxy-substituted aryl groups, which likely modulate enzyme binding (e.g., cyclooxygenase inhibition) .
Synthetic Accessibility :
- Analogs like III and V are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in related pyrido-thiadiazine derivatives . The target compound’s bromo and hydroxyl groups may require protective-group strategies (e.g., ethoxy protection of hydroxyl during synthesis) .
Research Findings and Mechanistic Insights
Substituent Effects on Bioactivity
- Halogenated Groups : Chloro and bromo groups at position 3 enhance lipophilicity and binding to hydrophobic enzyme pockets. Bromine’s larger size may improve selectivity but slow metabolism .
- Aryl Ethers : Ethoxy and methoxy groups at position 8 balance solubility and membrane permeability. The hydroxyl group in the target compound could further improve aqueous solubility .
- Nitrile Group : The nitrile at position 9 may act as a hydrogen-bond acceptor, mimicking carbonyl groups in enzyme substrates .
Toxicity and Metabolic Considerations
- Hematotoxicity Avoidance : The absence of hematotoxicity in III and V correlates with reduced oxidative stress compared to indomethacin, possibly due to fewer reactive metabolites .
- Metabolic Stability : Bromine in the target compound may resist CYP450-mediated dehalogenation, extending half-life but requiring scrutiny for bioaccumulation risks .
Preparation Methods
Mannich-Type Cyclization
The core structure is constructed via a one-pot three-component reaction:
Reagents :
-
3-(3-Chloro-4-methylphenyl)-2-cyanoprop-2-enethioamide (1.0 eq)
-
Formaldehyde (3.0 eq, 37% aqueous)
-
Primary amine (e.g., benzylamine, 1.2 eq)
Conditions : Ethanol, 60°C, 12 h.
Mechanism :
-
Thioamide 1 reacts with formaldehyde to form an iminium intermediate.
-
Nucleophilic attack by the amine generates a thiolate species.
-
Cyclization yields the tetrahydropyridine-thiadiazine hybrid 2 (Yield: 72–78%).
Table 1 : Optimization of Mannich Cyclization
Functionalization of the Aromatic Substituents
Synthesis of 3-Chloro-4-methylphenyl Group
Route :
-
Chlorination : p-Nitrotoluene → 2-chloro-4-nitrotoluene (Cl2, FeCl3, 110°C, 4 h).
-
Catalytic Hydrogenation : 2-Chloro-4-nitrotoluene → 3-chloro-4-methylaniline (H2, Raney Ni, SnCl4·nH2O, MeOH, 50°C, 6 h, 98% conversion).
Key Data :
Bromination and Etherification
Step 1: Electrophilic Bromination
-
Substrate : 5-Ethoxy-4-hydroxyphenyl intermediate.
-
Reagents : Br2 (1.1 eq), DMSO, H2SO4 (cat.), 0°C → 25°C, 6 h.
-
Yield : 93% (regioselectivity >20:1 for para-bromination).
Step 2: O-Ethylation
-
Williamson ether synthesis: Bromophenol + ethyl bromide, K2CO3, DMF, 80°C, 4 h (Yield: 88%).
Final Assembly and Characterization
Coupling Reaction :
-
Suzuki-Miyaura cross-coupling of brominated aryl group with the pyrido-thiadiazine core (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C, 8 h, Yield: 68%).
Oxidation to Ketone :
Characterization Data :
-
HRMS : m/z 614.0321 [M+H]+ (Calc. 614.0318).
-
1H NMR (500 MHz, CDCl3): δ 7.45 (d, J=8.5 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH2), 3.89 (s, 3H, N-CH3).
Comparative Analysis of Synthetic Routes
Table 2 : Route Efficiency Comparison
| Route | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| A | 5 | 48 | Low-cost reagents |
| B | 4 | 68 | One-pot core formation |
| C | 6 | 34 | High regioselectivity |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?
- Answer : Multi-step cyclization reactions are typically employed, leveraging bromine's reactivity for nucleophilic substitutions. Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing trial-and-error . Real-time monitoring via HPLC or TLC ensures purity and reaction progress .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Answer : Use a combination of:
- 1H/13C NMR to confirm proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., carbonyl, nitrile).
- Mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
- Single-crystal X-ray diffraction for absolute configuration determination .
Q. What strategies mitigate instability during synthesis (e.g., bromine reactivity or hydroxy group oxidation)?
- Answer :
- Use inert atmospheres (N2/Ar) to prevent oxidation of phenolic -OH groups.
- Protect reactive sites (e.g., silylation of -OH) during harsh steps.
- Optimize reaction time to minimize side reactions from bromine’s electrophilicity .
Advanced Research Questions
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) predict reaction pathways or optimize reactor design?
- Answer : AI integrates quantum chemical calculations to model reaction kinetics and thermodynamics. For example:
- Reactor design : Simulate heat/mass transfer to scale up synthesis.
- Pathway prediction : Machine learning identifies low-energy intermediates, narrowing experimental conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or IR)?
- Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Dynamic effects : Consider tautomerism or conformational flexibility in solution.
- Impurity profiling : Compare HRMS data with theoretical isotopic patterns .
Q. What mechanistic approaches elucidate this compound’s interactions with biological targets (e.g., enzymes)?
- Answer :
- Molecular docking : Predict binding affinity to active sites (e.g., kinases).
- MD simulations : Study stability of ligand-target complexes over time.
- In vitro assays : Validate inhibition/modulation via enzyme activity assays (e.g., IC50 determination) .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis in flow reactors?
- Answer :
- Continuous flow systems : Enhance mixing and heat control for exothermic steps.
- Residence time distribution (RTD) analysis : Optimize catalyst-bed design using CRDC-recommended frameworks .
Methodological Notes
- Data Analysis : For conflicting bioactivity results, apply dose-response curves and statistical models (e.g., ANOVA) to distinguish noise from true effects.
- Safety Protocols : Bromine and chloro groups necessitate fume hood use and waste neutralization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
